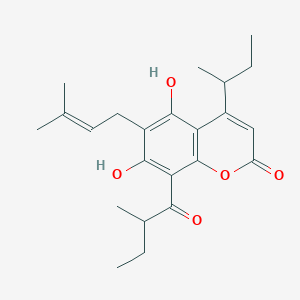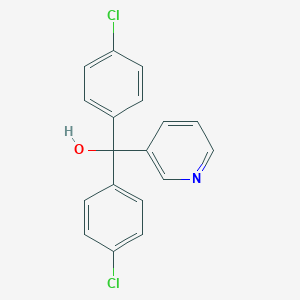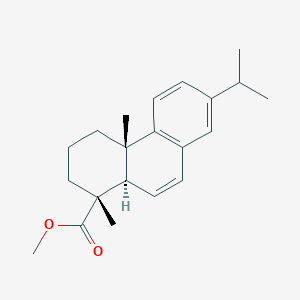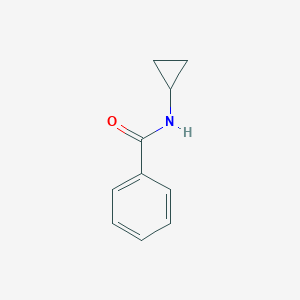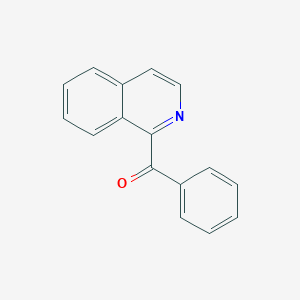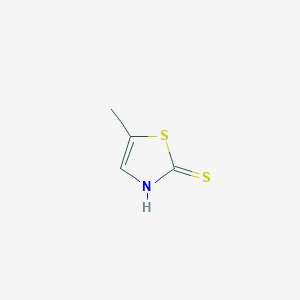
5-Methylthiazole-2(3H)-thione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methylthiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring. It has shown to have various biological activities and has been used in the synthesis of several compounds.
Wirkmechanismus
The mechanism of action of 5-Methylthiazole-2(3H)-thione is not well understood. However, it has been suggested that its biological activities may be due to its ability to interact with biological macromolecules, such as proteins and nucleic acids.
Biochemische Und Physiologische Effekte
5-Methylthiazole-2(3H)-thione has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of several bacterial and fungal strains. It has also been shown to inhibit the proliferation of cancer cells. In addition, it has been reported to have anti-inflammatory and antioxidant activities.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-Methylthiazole-2(3H)-thione in lab experiments is its ability to inhibit the growth of bacterial and fungal strains, making it a useful tool in microbiology research. However, its low solubility in water can make it difficult to use in some experiments. In addition, its potential toxicity to cells and organisms should be considered when using it in experiments.
Zukünftige Richtungen
There are several future directions for research on 5-Methylthiazole-2(3H)-thione. One direction is to further investigate its mechanism of action and its ability to interact with biological macromolecules. Another direction is to explore its potential as a lead compound for the synthesis of new compounds with biological activities. Furthermore, its potential as a therapeutic agent for the treatment of bacterial and fungal infections and cancer should be investigated. Finally, its potential as a ligand in the synthesis of metal complexes with potential biological activities should be explored.
Conclusion:
In conclusion, 5-Methylthiazole-2(3H)-thione is a heterocyclic compound with various biological activities. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound could lead to the development of new compounds with potential therapeutic applications.
Synthesemethoden
5-Methylthiazole-2(3H)-thione can be synthesized through several methods, including the reaction of 2-amino-4-methylthiazole with carbon disulfide, followed by oxidation with hydrogen peroxide. Another method involves the reaction of 2-chloro-4-methylthiazole with sodium hydrosulfide. The yield of the synthesis method depends on the reaction conditions and the starting materials used.
Wissenschaftliche Forschungsanwendungen
5-Methylthiazole-2(3H)-thione has been used in various scientific research applications, including the synthesis of new compounds with biological activities. It has been reported to have antibacterial, antifungal, and antitumor activities. It has also been used as a ligand in the synthesis of metal complexes with potential biological activities.
Eigenschaften
IUPAC Name |
5-methyl-3H-1,3-thiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5NS2/c1-3-2-5-4(6)7-3/h2H,1H3,(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDTHRRVQSOEMNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5NS2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.2 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylthiazole-2(3H)-thione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

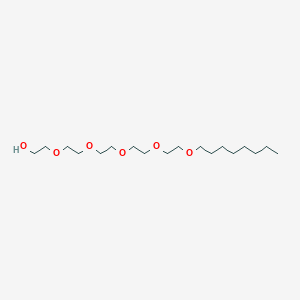
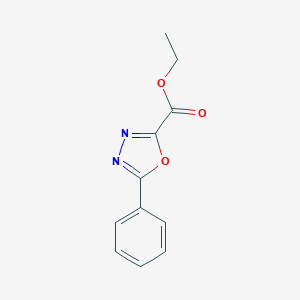
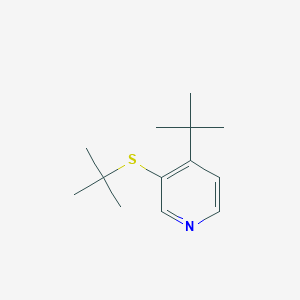
![3,5-Methanocyclopent[d]-1,2-oxathiol-6-ol,hexahydro-,2,2-dioxide(9CI)](/img/structure/B101473.png)


